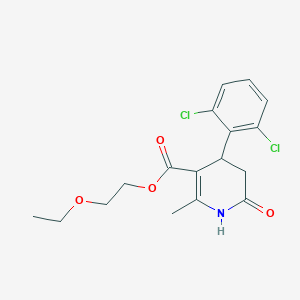
N-1,3-benzodioxol-5-yl-N'-(2-methoxybenzyl)ethanediamide
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(2-methoxybenzyl)ethanediamide is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.10592162 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways and Detection Techniques
N-1,3-benzodioxol-5-yl-N'-(2-methoxybenzyl)ethanediamide, belonging to the NBOMe series of compounds, has been subject to research primarily focused on its metabolic pathways and detection in forensic toxicology. These studies are crucial for understanding the drug's pharmacokinetics and for developing reliable detection methods in cases of abuse or intoxication. A study by Richter et al. (2019) identified the compound's extensive metabolism in human hepatocellular carcinoma cells (HepaRG) mainly through O-dealkylation, hydroxylation, glucuronidation, and combinations thereof, with enzymes such as CYP1A2, 2D6, 2C8, 2C19, and 3A4 being involved in the initial reactions. The high plasma protein binding (>85%) of these compounds was also noted, emphasizing their pharmacokinetic characteristics (Richter et al., 2019).
Synthesis and Chemical Properties
Research on this compound also extends to its synthesis and chemical properties. For instance, studies on benzyl protection of alcohols, such as the work by Carlsen (1998), contribute to the broader understanding of chemical modifications and protections applicable in the synthesis of compounds like this compound. These investigations provide insights into efficient synthesis routes and chemical manipulations of similar compounds (Carlsen, 1998).
Analytical Characterization
Analytical characterization forms a significant area of research for this compound, aiding in the development of detection methods for forensic and clinical applications. Zuba and Sekuła (2013) reported on the analytical properties of similar N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, providing a framework for identifying and quantifying these compounds in various matrices. Such research is pivotal for the accurate detection and understanding of the compound's presence and role in biological systems (Zuba & Sekuła, 2013).
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-5-3-2-4-11(13)9-18-16(20)17(21)19-12-6-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHRURMVQAZBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4591623.png)


![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4591629.png)
![N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B4591635.png)
![2-methoxy-N-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4591643.png)

![5-(2-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4591666.png)

![N-(3-fluorophenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4591685.png)
![2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B4591699.png)

![2,5-dichloro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4591713.png)
![N-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4591728.png)
